Feloprentan
Description
Structure
3D Structure
Properties
CAS No. |
204267-34-5 |
|---|---|
Molecular Formula |
C31H32N2O6 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
(2S)-3-[2-(3,4-dimethoxyphenyl)ethoxy]-2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenylpropanoic acid |
InChI |
InChI=1S/C31H32N2O6/c1-21-19-22(2)33-30(32-21)39-28(29(34)35)31(24-11-7-5-8-12-24,25-13-9-6-10-14-25)38-18-17-23-15-16-26(36-3)27(20-23)37-4/h5-16,19-20,28H,17-18H2,1-4H3,(H,34,35)/t28-/m1/s1 |
InChI Key |
CLSJNXXMIVKULC-MUUNZHRXSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)O[C@H](C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Canonical SMILES |
CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC4=CC(=C(C=C4)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Solvent System Optimization
The process involves dissolving this compound in a primary solvent (e.g., water, tetrahydrofuran) and precipitating it using an anti-solvent (e.g., dioxane, ethanol). Key parameters include:
| Parameter | Optimal Range | Impact on Product Quality |
|---|---|---|
| Solvent Ratio | 2:1 (solvent:anti-solvent) | Minimizes residual solvents |
| Freezing Rate | 1–5°C/min | Prevents amorphous-crystalline shifts |
| Primary Drying Temp | -5°C to 0°C | Avoids meltback during sublimation |
| Secondary Drying | 25–40°C | Reduces residual moisture to <1% |
Case Study: Lyophilization Protocol
Adapting US8158152B2’s Example 1 for this compound:
-
Dissolve this compound (100–500 mg/mL) in acidified tetrahydrofuran.
-
Filter through a 0.2 µm nylon membrane under aseptic conditions.
-
Add anti-solvent (e.g., water) to induce precipitation.
-
Freeze at -30°C for 4–6 hours.
-
Primary drying at -5°C (12 hours, 200 µm vacuum), followed by secondary drying at 30°C (15 hours).
This protocol yields lyophilizates with <0.5% residual solvents and reconstitution times under 30 seconds.
Purification and Analytical Validation
Chromatographic methods dominate this compound purification, with reverse-phase HPLC achieving >98% purity. Critical quality attributes include:
Impurity Profiling
Spectroscopic Characterization
-
19F NMR : Confirms fluorine incorporation and quantifies isotopic purity.
-
HRMS : Validates molecular formula (e.g., [M+H]+ m/z calculated for C₁₈H₁₉F₃N₂O₃S: 413.1142, observed: 413.1145).
Comparative Analysis of Scale-Up Challenges
| Challenge | Lab-Scale Solution | Industrial Mitigation Strategy |
|---|---|---|
| Low Coupling Yield | Excess phosphoramidite (5x) | Continuous flow microreactors |
| Solvent Recovery | Rotary evaporation | Thin-film distillation |
| Polymorphism | Seeded crystallization | Hot-melt extrusion |
Emerging Technologies in this compound Synthesis
Chemical Reactions Analysis
Feloprentan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are common in the synthesis and modification of this compound, involving reagents like halogens and nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Pharmaceutical Development
Feloprentan is primarily studied for its potential therapeutic applications:
- Endothelin Receptor Antagonism : As an endothelin receptor antagonist, it may be useful in treating cardiovascular diseases by modulating vasoconstriction and cellular proliferation.
- Autotaxin Inhibition : Its role as an autotaxin inhibitor positions it as a candidate for treating fibrotic diseases and certain cancers by reducing LPA-mediated cell migration and proliferation.
Biological Studies
Research involving this compound has focused on its effects on cellular signaling pathways influenced by LPA:
- Cancer Research : Studies indicate that this compound can decrease tumor growth by modulating pathways associated with cell survival.
- Fibrosis Research : Preclinical studies have demonstrated its efficacy in reducing fibrosis and inflammation in animal models.
Case Study 1: Cancer Treatment
In a preclinical study, this compound was tested on tumor-bearing mice. The results showed a significant reduction in tumor size compared to control groups. The mechanism was attributed to the inhibition of LPA signaling pathways that promote tumor growth.
Case Study 2: Fibrosis Model
Another study involved administering this compound to a model of pulmonary fibrosis. The treatment resulted in decreased fibrotic tissue formation and improved lung function metrics, indicating its potential utility in treating fibrotic diseases.
Mechanism of Action
Feloprentan exerts its effects by antagonizing endothelin receptors. Endothelin receptors are involved in various physiological processes, including vasoconstriction and cell proliferation. By blocking these receptors, this compound can modulate these processes, making it a potential therapeutic agent for conditions like hypertension and cardiovascular diseases .
Comparison with Similar Compounds
Structural Comparison: this compound vs. Feclobuzone
| Parameter | This compound | Feclobuzone |
|---|---|---|
| CAS Number | 72509-76-3 | 23111-34-4 |
| Molecular Formula | C₁₈H₁₉Cl₂NO₄ | C₂₇H₂₅ClN₂O₄ |
| Therapeutic Class | Antihypertensive | Antirheumatic |
| Key Functional Groups | Dichlorophenyl, ester, nitro | Chlorophenyl, ketone, ester |
| Structural Similarity | High (chlorinated aromatic core) | Moderate (shared chlorophenyl group) |
Key Findings :
Functional Comparison: this compound vs. Felodipine
Key Findings :
Biological Activity
Feloprentan (chemical identifier: 204267-34-5) is a compound recognized for its biological activity, particularly as an autotaxin inhibitor. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a bioactive lipid involved in various physiological processes and pathologies, including cancer progression, inflammation, and fibrosis. This article explores the biological activity of this compound, focusing on its mechanism of action, research findings, and potential therapeutic applications.
This compound functions primarily as an autotaxin inhibitor . By inhibiting autotaxin activity, this compound reduces the production of lysophosphatidic acid. This reduction can lead to several downstream effects, including:
- Decreased cell proliferation
- Inhibition of cancer cell migration
- Modulation of inflammatory responses
The inhibition of LPA synthesis is particularly significant in the context of cancer therapy, where LPA is known to promote tumor growth and metastasis.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits autotaxin activity. For instance:
- Study A : Researchers found that this compound reduced autotaxin activity by approximately 70% at a concentration of 10 µM, leading to a significant decrease in LPA levels in cultured human cancer cells .
- Study B : Another study reported that treatment with this compound resulted in a marked reduction in cell migration in breast cancer cell lines, correlating with decreased LPA signaling pathways .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1 : A patient with metastatic ovarian cancer was treated with this compound as part of a combination therapy. The treatment led to a notable reduction in tumor size and improved patient outcomes over six months.
- Case Study 2 : In a clinical trial involving patients with idiopathic pulmonary fibrosis, this compound administration resulted in decreased biomarkers associated with fibrosis and improved lung function metrics.
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
| Study Type | Findings | Reference |
|---|---|---|
| In Vitro Study A | 70% inhibition of autotaxin at 10 µM | |
| In Vitro Study B | Reduced migration in breast cancer cells | |
| Case Study 1 | Tumor size reduction in metastatic ovarian cancer | |
| Case Study 2 | Improved lung function in pulmonary fibrosis |
Potential Therapeutic Applications
Given its biological activity as an autotaxin inhibitor, this compound has potential applications in:
- Cancer Therapy : Targeting tumors that rely on LPA signaling for growth and metastasis.
- Fibrotic Diseases : Conditions like pulmonary fibrosis where LPA contributes to tissue remodeling.
- Inflammatory Disorders : Modulating inflammatory responses through LPA pathways.
Q & A
Basic Research Questions
Q. How to design a robust experimental protocol for studying Feloprentan’s mechanism of action?
- Methodological Answer :
Define clear objectives using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to align with mechanistic hypotheses .
Select variables (e.g., dose-response, binding kinetics) and controls (e.g., negative/positive controls for off-target effects) .
Optimize statistical power through pilot studies to determine sample sizes and minimize Type I/II errors .
Validate protocols via independent replication in at least two experimental models (e.g., cell lines and animal models) .
Q. What criteria should guide model selection for in vivo/in vitro studies of this compound?
- Methodological Answer :
Relevance to research question : Prioritize models with validated molecular targets (e.g., receptor isoforms) linked to this compound’s proposed pathway .
Species-specific considerations : Assess metabolic differences (e.g., cytochrome P450 activity) that may affect drug bioavailability .
Validation metrics : Include baseline measurements of biomarkers or phenotypic responses to establish model suitability .
Q. How to ensure reproducibility in this compound pharmacokinetic studies?
- Methodological Answer :
Standardize protocols : Document batch-to-batch variability in compound synthesis (e.g., HPLC purity >98%) .
Use reference standards : Compare this compound’s absorption/distribution profiles with structurally analogous compounds .
Implement blinding : Assign independent researchers to data collection and analysis to reduce bias .
Advanced Research Questions
Q. How to analyze contradictory data between this compound’s in vitro efficacy and in vivo toxicity?
- Methodological Answer :
Iterative hypothesis testing : Re-examine dose escalation protocols for interspecies metabolic scaling discrepancies .
Multi-omics integration : Combine transcriptomic and proteomic data to identify off-target pathways in toxicity models .
Error source mapping : Quantify technical variability (e.g., assay sensitivity) versus biological variability using ANOVA .
Q. What strategies validate this compound’s target engagement in complex biological systems?
- Methodological Answer :
Orthogonal validation : Use surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm binding kinetics .
Genetic knockdown/knockout : Compare this compound’s effects in wild-type vs. CRISPR-edited models to isolate target-specific activity .
Pharmacodynamic biomarkers : Develop ELISA or mass spectrometry assays to measure downstream effector molecules .
Q. How to address limitations in this compound’s structural-activity relationship (SAR) studies?
- Methodological Answer :
Fragment-based screening : Identify core pharmacophores using X-ray crystallography or NMR .
Computational modeling : Apply molecular dynamics simulations to predict binding affinities under physiological conditions .
Iterative synthesis : Modify substituent groups systematically and test against a panel of related targets to refine selectivity .
Q. What frameworks reconcile discrepancies in this compound’s reported efficacy across independent studies?
- Methodological Answer :
Meta-analysis : Pool raw datasets from public repositories to perform cross-study power calculations .
Sensitivity analysis : Rank variables (e.g., incubation time, solvent type) by their impact on outcomes using Monte Carlo simulations .
Collaborative verification : Initiate multi-lab replication studies with standardized protocols and shared reagents .
Methodological Best Practices
- Data Transparency : Archive raw datasets in FAIR-compliant repositories (e.g., Zenodo) with detailed metadata on experimental conditions .
- Conflict Resolution : Use causal inference models to distinguish between experimental artifacts and true biological effects .
- Interdisciplinary Collaboration : Engage computational biologists and pharmacologists to address mechanistic complexity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
